

Biological activity of (-)-Rugulosin and its enantiomers

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Compound of Interest

Compound Name: (-)-Rugulosin

Cat. No.: B10785497

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An In-depth Technical Guide on the Biological Activity of (-)-Rugulosin and Its Enantiomers

Introduction

Rugulosin is a dimeric anthraquinone mycotoxin produced by various fungi, including species of *Penicillium*, *Aspergillus*, and *Talaromyces*. It exists as two enantiomers, (+)-rugulosin and (-)-rugulosin, which exhibit distinct biological activities. This technical guide provides a comprehensive overview of the biological properties of (-)-rugulosin and its enantiomers, with a focus on their cytotoxic, antimicrobial, and antiviral effects. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Biological Activities

(-)-Rugulosin and its enantiomer, (+)-rugulosin, have been shown to possess a range of biological activities. Notably, the stereochemistry of the molecule plays a crucial role in its biological function, with (-)-rugulosin often exhibiting greater potency in certain assays.

Cytotoxic Activity

A significant difference in cytotoxic potential has been observed between the two enantiomers. (-)-Rugulosin is reported to be 3 to 10 times more cytotoxic to HeLa (human cervical cancer) and L cells (murine fibroblast) as compared to (+)-rugulosin[1]. In contrast, (+)-rugulosin and the related compound skyrin have demonstrated strong cytotoxic activity against the insect cell

line Sf9, with ID50 values of 1.2 and 9.6 µg/mL, respectively, while showing weaker activity towards mammalian cells[2]. While some in vivo experiments have suggested low toxicity of rugulosin A towards mammalian cells, with no cytotoxicity observed in human hepatoma cells (HepG2), it is also known to be hepatotoxic and carcinogenic due to high liver accumulation[3][4].

Antimicrobial Activity

Rugulosin has demonstrated notable antibacterial and antifungal properties. It is particularly active against certain bacilli, streptococci, and corynebacteria, but less so against Gram-negative organisms[5]. Rugulosin A, B, and C have all shown antimicrobial activity against methicillin-resistant *Staphylococcus aureus* (MRSA)[6][7]. In one study, rugulosin A exhibited potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) value of 0.125 µg/mL, whereas rugulosins B and C were less active with MIC values of 32 and 64 µg/mL, respectively[7]. The proposed mechanism for its antimycobacterial activity involves the inhibition of *M. tuberculosis* DNA gyrase[2].

Antiviral and Anti-phage Activity

(-)-Rugulosin has shown protective effects against influenza virus in mice when administered via inhalation, resulting in a 38.3% survival rate, compared to a 5% survival rate with intraperitoneal administration[1]. The anti-influenza effect appears to be mainly due to the direct inactivation of the virus[2]. Additionally, (-)-rugulosin has a potent anti-phage effect on both RNA and DNA phages by inhibiting phage multiplication[2].

Enzyme Inhibition

The biological activities of rugulosin are linked to its ability to inhibit key enzymes. Rugulosin A has been found to inhibit RNA-polymerase activity[8]. Furthermore, molecular docking and dynamics studies suggest that rugulosin A has a strong, stable binding affinity to the active pocket of *M. tuberculosis* DNA gyrase, an essential enzyme for bacterial replication[2].

Toxicity

(+)-Rugulosin is recognized as a hepatotoxic and potentially carcinogenic mycotoxin[4][9]. Chronic toxicity studies in mice have shown that (+)-rugulosin can cause acute hepatic injury,

including fatty degeneration and liver cell necrosis, and may lead to the development of hepatocellular carcinoma and hyperplastic nodules in the liver[9].

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of rugulosin and its related compounds.

Table 1: Cytotoxicity Data (ID50/IC50)

Compound	Cell Line	Activity	Value	Reference
(+)-Rugulosin	Sf9 (insect)	ID50	1.2 µg/mL	[2]
Skyrin	Sf9 (insect)	ID50	9.6 µg/mL	[2]
(-)-Rugulosin	HeLa, L cells	Cytotoxicity	3-10 fold more active than (+)-rugulosin	[1]

Table 2: Antimicrobial Activity (MIC)

Compound	Microorganism	Value	Reference
Rugulosin A	MRSA K-24	0.125 µg/mL	[7]
Rugulosin B	MRSA K-24	32 µg/mL	[7]
Rugulosin C	MRSA K-24	64 µg/mL	[7]
Rugulosin A & C	S. aureus	0.4 - 0.8 µg/mL	[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activity of rugulosin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- **Cell Seeding:** Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound (e.g., (-)-rugulosin, (+)-rugulosin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include vehicle-treated and untreated cells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** Grow the microbial strain (e.g., *S. aureus*) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Compound Dilution:** Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

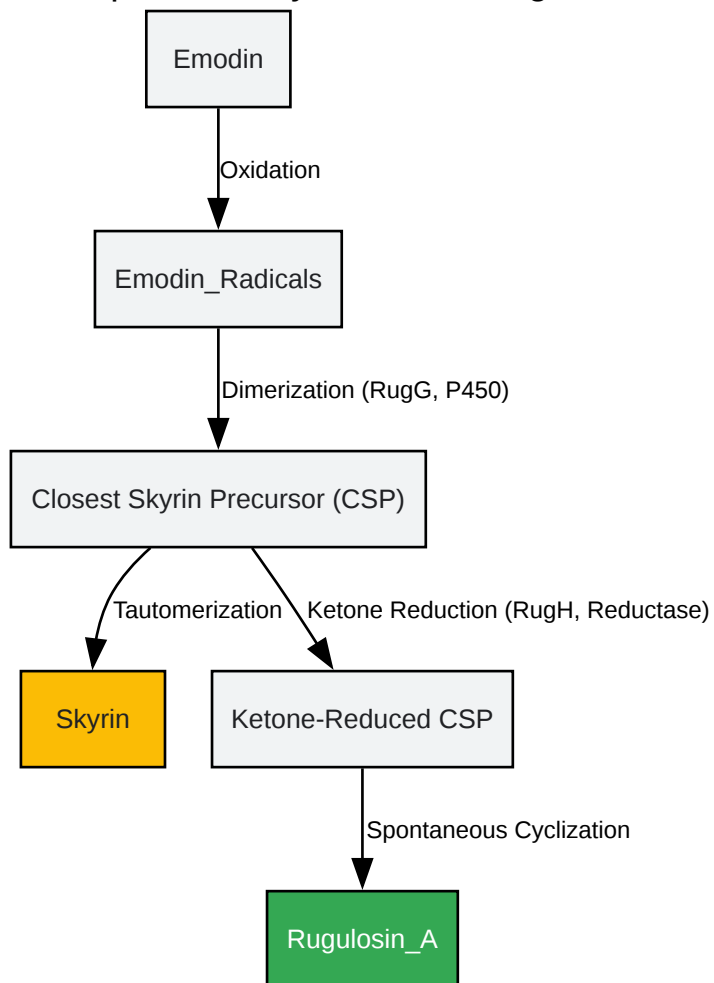
- Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL. Include positive (microbe only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Pathways and Workflows

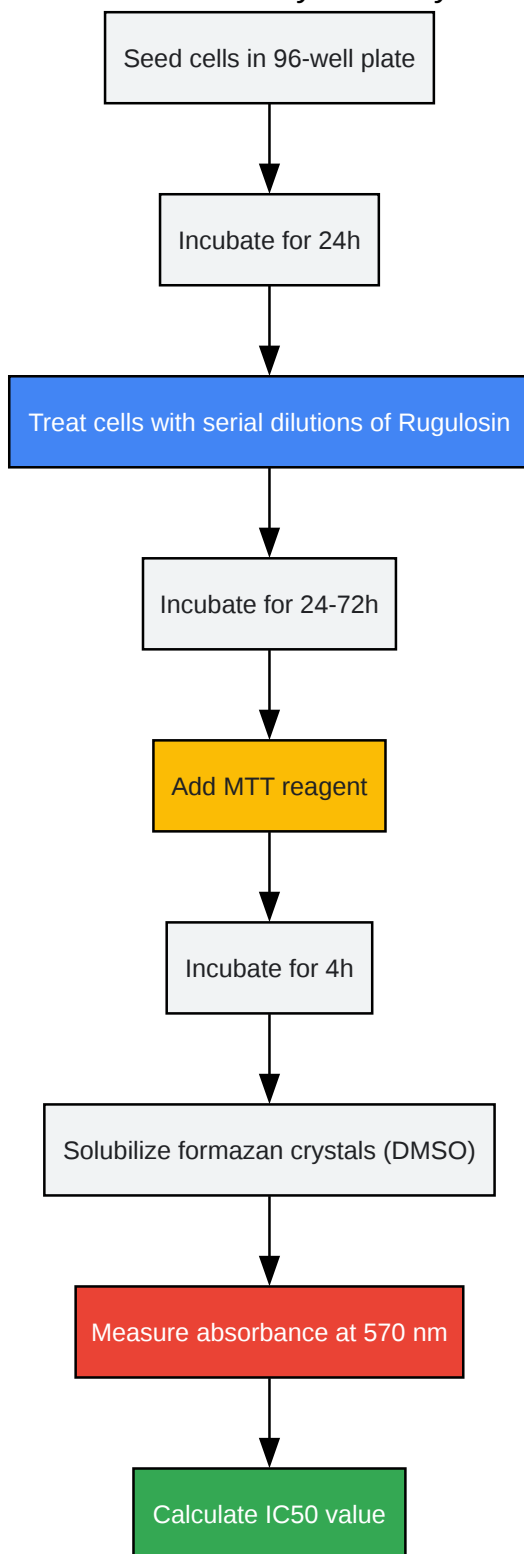
Biosynthesis of Rugulosin A

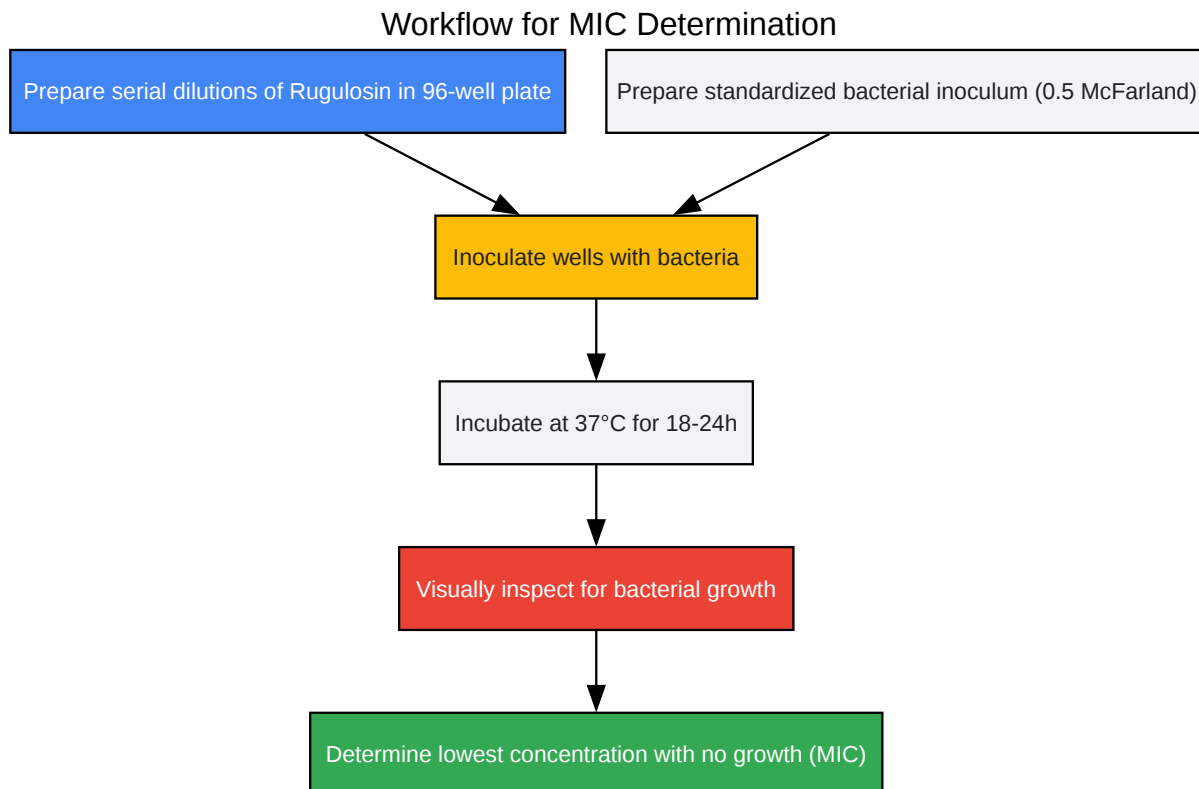
The biosynthesis of rugulosin A is intertwined with that of another bisanthraquinone, skyrin. Both originate from the dimerization of emodin radicals. A key enzymatic step involving an aldo-keto reductase channels the intermediate towards rugulosin A formation.

Simplified Biosynthesis of Rugulosin A



Workflow for MTT Cytotoxicity Assay





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References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rugulosin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]

- 6. New rugulosins, anti-MRSA antibiotics, produced by *Penicillium radicum* FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from *penicillium* species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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